

# Spectroscopic Analysis of 3-(4-Nitrophenyl)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **3-(4-Nitrophenyl)propanoic acid**

Cat. No.: **B106897**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Nitrophenyl)propanoic acid**, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

## Core Spectroscopic Data

The structural elucidation of **3-(4-Nitrophenyl)propanoic acid** is critically supported by a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[\[1\]](#)

### $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$ , Reference: Tetramethylsilane (TMS) at 0.0 ppm

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.19	d	2H	Ar-H (ortho to $\text{NO}_2$ )
7.45	d	2H	Ar-H (meta to $\text{NO}_2$ )
3.10	t	2H	$-\text{CH}_2\text{-Ar}$
2.80	t	2H	$-\text{CH}_2\text{-COOH}$
11.5 (broad)	s	1H	$-\text{COOH}$

### $^{13}\text{C}$ NMR Data

Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Assignment
178.5	$\text{C=O}$ (Carboxylic Acid)
148.2	Ar-C ( $\text{C-NO}_2$ )
146.8	Ar-C (quaternary)
129.8	Ar-CH (meta to $\text{NO}_2$ )
124.1	Ar-CH (ortho to $\text{NO}_2$ )
34.7	$-\text{CH}_2\text{-Ar}$
30.2	$-\text{CH}_2\text{-COOH}$

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3080	Medium	C-H stretch (Aromatic)
2930	Medium	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic Acid)
1520	Strong	N-O asymmetric stretch (Nitro group)
1345	Strong	N-O symmetric stretch (Nitro group)
850	Strong	C-H bend (para-disubstituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
195	100	[M] <sup>+</sup> (Molecular Ion)
178	40	[M-OH] <sup>+</sup>
150	25	[M-COOH] <sup>+</sup>
136	60	[M-CH <sub>2</sub> COOH] <sup>+</sup>
106	30	[C <sub>7</sub> H <sub>6</sub> N] <sup>+</sup>
90	20	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3-(4-Nitrophenyl)propanoic acid**. Instrument-specific parameters may require optimization.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of purified **3-(4-Nitrophenyl)propanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).<sup>[4]</sup>
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.<sup>[5]</sup>
- Sample Filtration: Filter the solution into a clean 5 mm NMR tube.
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$ ). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.<sup>[1]</sup>

## IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **3-(4-Nitrophenyl)propanoic acid** in a volatile solvent like methylene chloride.<sup>[6]</sup>
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.<sup>[6]</sup>
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.<sup>[6]</sup> A background spectrum of the clean salt plate should be taken first.

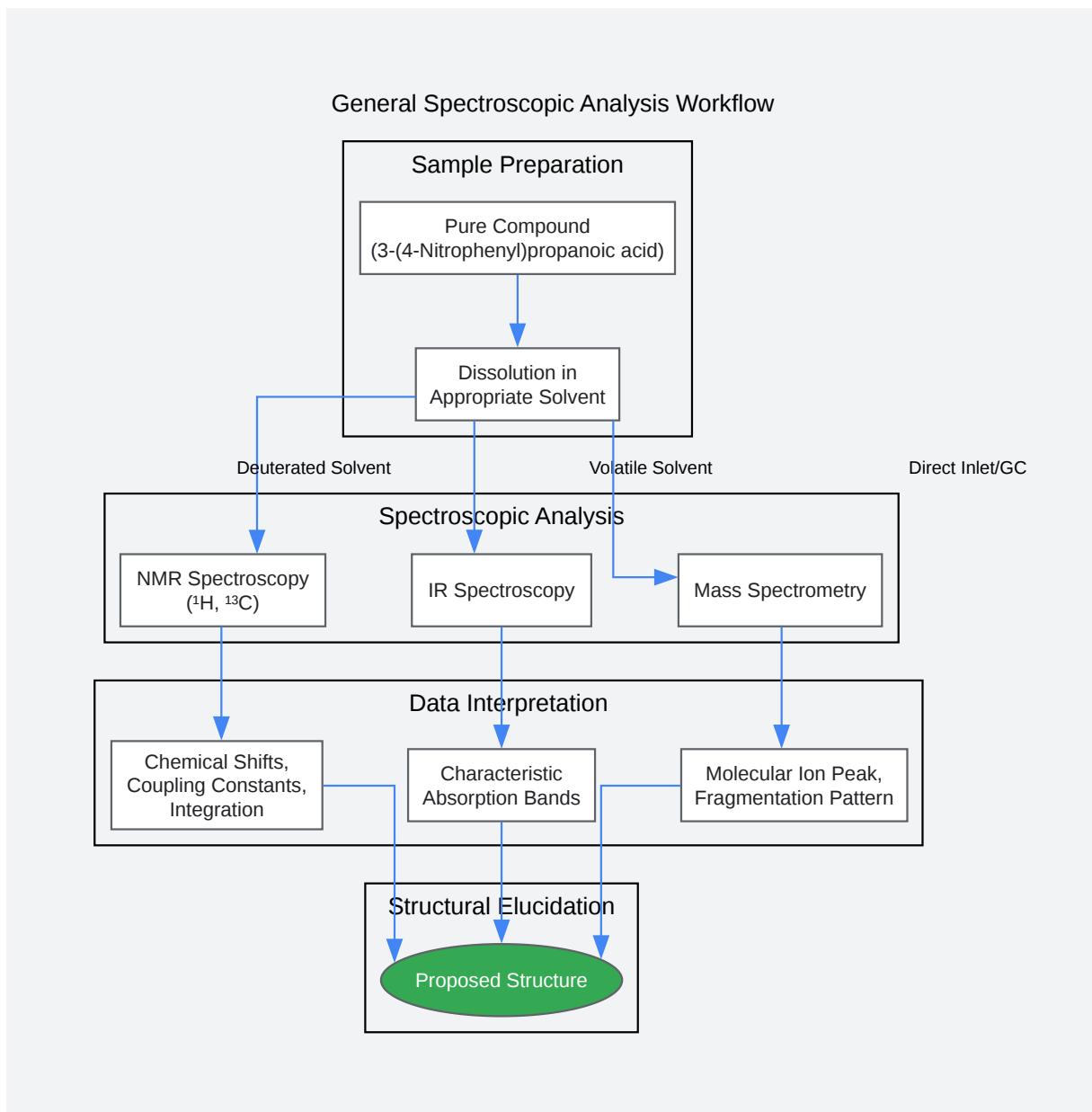
## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.<sup>[7]</sup> The sample is vaporized by heating in a vacuum.<sup>[7]</sup>
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).<sup>[7]</sup>
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.<sup>[3]</sup>

- Detection: A detector records the abundance of each ion, generating the mass spectrum.[3]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like **3-(4-Nitrophenyl)propanoic acid**.



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